2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran
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Overview
Description
2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with a 4-nitrophenoxy substituent and two methyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce the nitro group to an amine.
Substitution: Commonly involves replacing the nitro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,2-Dimethyl-7-(4-aminophenoxy)-2,3-dihydro-1-benzofuran.
Scientific Research Applications
2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzofuran core may interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Another compound with a nitrophenyl group, used in different applications.
4-Nitrophenyl acetate: Known for its use in enzymatic studies.
Uniqueness
2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran stands out due to its unique combination of a benzofuran core and a nitrophenoxy substituent, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-7-(4-nitrophenoxy)-3H-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(2)10-11-4-3-5-14(15(11)21-16)20-13-8-6-12(7-9-13)17(18)19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKSDBAJLZDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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